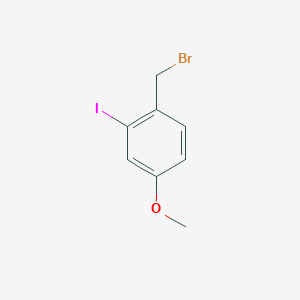
1-(Bromomethyl)-2-iodo-4-methoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves introducing the bromomethyl and iodo substituents onto a 4-methoxybenzene ring. Specific synthetic methods and reaction conditions are crucial for achieving the desired product. Researchers have explored various approaches to obtain mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) . These synthetic strategies contribute to expanding the utility of pyrene derivatives.
4.
Chemical Reactions Analysis
The compound’s reactivity primarily stems from its functional groups. Electrophilic aromatic substitution reactions occur preferentially at specific positions due to the distinct electronic structure of pyrene. Understanding these reaction patterns is essential for designing functionalization strategies .
6.
Physical And Chemical Properties Analysis
8.
Applications De Recherche Scientifique
Polymer Solar Cells
A derivative of a similar compound, 3,4-bis(bromomethyl) methoxybenzene, has been utilized in the development of polymer solar cells (PSCs). The study by Jin et al. (2016) revealed that this derivative, when used as an electron acceptor in PSCs, led to significantly higher power conversion efficiency, open circuit voltage, and short-circuit current compared to conventional electron acceptors. This indicates the potential of such derivatives in enhancing the performance of PSCs (Jin et al., 2016).
Supramolecular Interactions
In a study focusing on the molecular structures and packing behavior of anisole derivatives, which are structurally related to 1-(Bromomethyl)-2-iodo-4-methoxybenzene, Nestler et al. (2018) examined how different supramolecular interactions are mediated by Br atoms. They found that these interactions significantly influence the distances between adjacent aromatic moieties, impacting the compounds' overall properties (Nestler, Schwarzer, & Gruber, 2018).
Palladium-Catalyzed Reactions
Guo et al. (2017) developed a palladium-catalyzed oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles, employing 1-iodo-4-methoxybenzene as an oxidant. This process demonstrated a new approach to functionalized benzoisoxazoles, highlighting the role of 1-iodo-4-methoxybenzene in facilitating such reactions (Guo et al., 2017).
Synthesis of Bioisosteric Colchicine Analogues
Shishov et al. (2014) synthesized a compound from 1-benzyloxy-4-bromo-2-methoxybenzene, which was a precursor for bioisosteric colchicine analogues. This research demonstrates the importance of such derivatives in the synthesis of compounds with potential therapeutic applications (Shishov et al., 2014).
Electrochemical Polymerization
In the field of electrochemical polymerization, Huang et al. (2012) studied the polymerization of 1-hydroxy-2-methoxybenzene, indicating the potential of such compounds in the development of new conducting polymers with applications in electronics and material science (Huang et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-2-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWMABQHIGGOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-iodo-4-methoxybenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


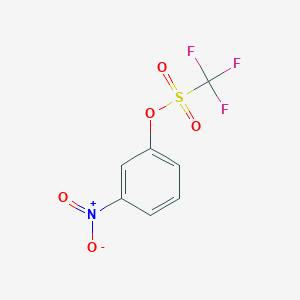
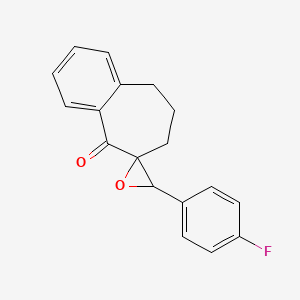
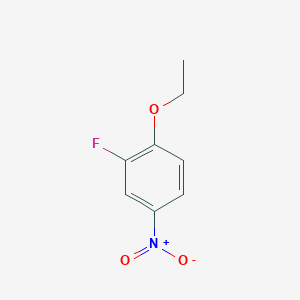
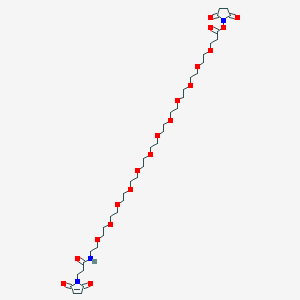
![2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B3041576.png)
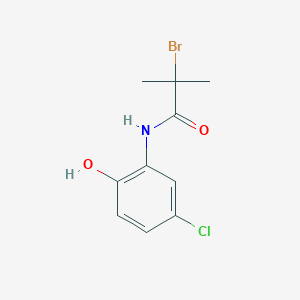
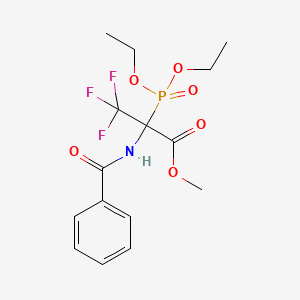
![Magnesium, bromo[2-(phenylmethoxy)phenyl]-](/img/structure/B3041580.png)
![(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-onee](/img/structure/B3041581.png)

![Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041592.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)
![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)